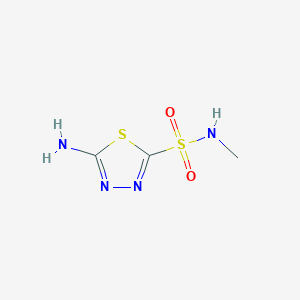

5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide

Description

BenchChem offers high-quality 5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4O2S2/c1-5-11(8,9)3-7-6-2(4)10-3/h5H,1H3,(H2,4,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSDUELZAWLIVGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=NN=C(S1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure analysis of 5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide

Structural Dynamics, Synthetic Pathways, and Analytical Protocols

Executive Summary & Structural Disambiguation

5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide represents a critical structural probe in the study of Carbonic Anhydrase Inhibitors (CAIs). While structurally homologous to the clinical standard Acetazolamide , this molecule possesses two distinct modifications that drastically alter its pharmacodynamics and spectral signature: the deacetylation of the C5-amine and the methylation of the sulfonamide nitrogen.

Structural Definition

To ensure analytical precision, the structure is defined as follows:

-

Core Scaffold: 1,3,4-Thiadiazole ring.[1][2][3][4][5][6][7][8][9]

-

Position 2:

-methylsulfonamido group ( -

Position 5: Free primary amine (

).

Note on Nomenclature: This compound is distinct from Methazolamide (

Electronic Properties & Biological Implications

The methylation of the sulfonamide nitrogen is the defining feature of this molecule, serving as a "negative control" or "steric probe" in biological assays.

The "Methyl Block" Mechanism

Primary sulfonamides (

-

Primary Sulfonamide: Forms a strong tetrahedral intermediate with Zn(II), displacing the catalytic water molecule.

-

Secondary Sulfonamide (Target Molecule): The introduction of the

-methyl group creates steric hindrance. While the proton is still acidic enough for removal (

Research Insight: Consequently, this molecule typically exhibits

Graphviz Diagram: Mechanism of Action Comparison

The following diagram illustrates the structural divergence in binding potential.

Figure 1: Mechanistic divergence between primary sulfonamides and the N-methylated target, highlighting the steric blockade of Zinc coordination.

Synthetic Pathway & Optimization

The synthesis of 5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide requires careful control of pH and temperature to prevent ring decomposition or over-methylation.

Protocol: Oxidative Chlorination Route

This is the preferred industrial route due to higher yields compared to direct chlorosulfonation.

-

Starting Material: 5-amino-1,3,4-thiadiazole-2-thiol.[2]

-

Step 1: Chlorination: Bubbling chlorine gas (

) through an aqueous acetic acid suspension of the thiol at -

Step 2: Amination: Immediate reaction with aqueous methylamine (

).

Critical Control Point: The sulfonyl chloride intermediate is unstable. The methylamine must be added immediately and at low temperature (

Figure 2: Synthetic workflow emphasizing the kinetic competition between amination and hydrolysis.

Analytical Characterization Protocols

Accurate identification requires distinguishing the

A. Nuclear Magnetic Resonance (NMR)

Solvent selection is critical. DMSO-

| Nucleus | Chemical Shift ( | Multiplicity | Assignment | Structural Insight |

| 7.50 – 7.80 | Singlet (Broad) | Exchangeable. Broadening indicates H-bonding. | ||

| 7.90 – 8.10 | Quartet (Broad) | Coupled to methyl protons ( | ||

| 2.55 – 2.65 | Doublet | Distinctive doublet confirming | ||

| ~29.5 | Singlet | Upfield shift confirms aliphatic methyl. | ||

| ~158.0 | Singlet | Carbon attached to Sulfonamide. | ||

| ~172.0 | Singlet | Carbon attached to Amine. |

Expert Tip: If the methyl signal appears as a singlet in the proton spectrum, check if the

B. Infrared Spectroscopy (FT-IR)[10][11]

-

3350 - 3450 cm

: Primary amine ( -

3250 cm

: Secondary sulfonamide ( -

1340 cm

(asymmetric) & 1160 cm

C. Mass Spectrometry (ESI-MS)

-

Molecular Ion:

Da (Calculated for -

Fragmentation:

-

Loss of

(64 Da). -

Loss of

(31 Da) is a characteristic pathway for N-methyl sulfonamides, distinguishing them from primary sulfonamides which lose

-

Quality Control: Purity Profiling

Due to the amphoteric nature of the aminothiadiazole moiety, standard silica chromatography often leads to tailing.

HPLC Method Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18), 5

m. -

Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5). Acidic pH is crucial to keep the amine protonated and improve peak shape.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 60% B over 15 minutes.

-

Detection: UV at 265 nm (Thiadiazole

).

Self-Validating Check: The retention time of the N-methyl derivative should be longer than the parent primary sulfonamide due to the increased lipophilicity of the methyl group.

References

-

Supuran, C. T. (2016).[10][11] Structure and function of carbonic anhydrases. Biochemical Journal, 473(14), 2023–2032.

- Maren, T. H. (1995). The relations between inhibition of carbonic anhydrase and physiological function. Physiological Reviews.

-

Kaya, M., et al. (2011). Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. Journal of Enzyme Inhibition and Medicinal Chemistry.

-

PubChem Compound Summary. (2024). 5-Amino-1,3,4-thiadiazole-2-sulfonamide.[6][7][12][13][14] National Center for Biotechnology Information.

-

Grover, G., et al. (1998). N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure. Journal of Ocular Pharmacology and Therapeutics. (Discusses N-methyl competitive inhibition).[15][16]

Sources

- 1. Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemmethod.com [chemmethod.com]

- 4. tandfonline.com [tandfonline.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. 5-Amino-1,3,4-thiadiazole-2-sulfonamide hydrochloride | C2H5ClN4O2S2 | CID 12511710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. 5-AMINO-1,3,4-THIADIAZOLE-2-SULFONAMIDE synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 5-Amino-1,3,4-thiadiazole-2-sulfonamide | CAS 14949-00-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 13. 5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide CAS#: 1057308-26-5 [m.chemicalbook.com]

- 14. Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 5-Imino-4-methyl-1,3,4-thiadiazole-2-sulfonamide | C3H6N4O2S2 | CID 5172475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

The Methylation Advantage: The Evolution of 5-Amino-N-Methyl-1,3,4-Thiadiazole-2-Sulfonamide

[1]

Abstract

The transition from sulfanilamide to heterocyclic sulfonamides marked a golden age in diuretic and anti-glaucoma therapy. While Acetazolamide (Diamox) revolutionized the field in 1954, its physicochemical limitations—specifically poor lipid solubility and high plasma protein binding—necessitated high dosing regimens that induced metabolic acidosis. This guide explores the rational drug design that led to Methazolamide (Neptazane), a specific N-methylated analog.[1] By strategically placing a methyl group on the thiadiazole ring, researchers at American Cyanamid achieved a "self-validating" pharmacokinetic profile: enhanced lipophilicity permitting lower dosing, superior ocular penetration, and reduced systemic toxicity.

The Clinical Imperative: Beyond Acetazolamide

In the early 1950s, the pioneering work of Thomas H. Maren and Richard O. Roblin at American Cyanamid established that carbonic anhydrase (CA) inhibition could effectively lower intraocular pressure (IOP). Acetazolamide was the first potent, orally active inhibitor. However, clinical feedback revealed a critical flaw:

-

The Permeability Barrier: Acetazolamide is hydrophilic (LogP

-0.[1]26) and highly bound to plasma proteins (~95%).[1] -

The Dose Conundrum: To achieve therapeutic concentrations in the ciliary body of the eye (secretory tissue), massive systemic doses (1000 mg/day) were required.

-

The Metabolic Cost: These high doses inhibited renal CA completely, causing bicarbonate dumping and systemic metabolic acidosis, which patients found intolerable.

The Objective: Design an analog with higher lipophilicity and a dissociation constant (pKa) that favored the unionized form at physiological pH, allowing it to cross the blood-aqueous and blood-brain barriers more efficiently.

Rational Drug Design & SAR

The structural solution lay in the modification of the 1,3,4-thiadiazole ring. The core scaffold, 5-amino-1,3,4-thiadiazole-2-sulfonamide , is the deacetylated active metabolite.[1] Structure-Activity Relationship (SAR) studies focused on two nitrogen atoms: the exocyclic amine (N5) and the ring nitrogens (N3/N4).[1]

The Methylation Breakthrough

Researchers discovered that alkylation of the sulfonamide nitrogen (

However, alkylation of the ring nitrogen (specifically position 3) preserved inhibitory potency while drastically altering physicochemical properties. This led to Methazolamide (N-[5-(aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide).[1][2][3]

| Feature | Acetazolamide | Methazolamide | Impact of Methylation |

| Structure | Unsubstituted Ring N | 3-Methyl Ring N | Steric/Electronic shift |

| Lipophilicity (LogP) | -0.26 (Hydrophilic) | 0.60 (Lipophilic) | 14x better lipid solubility |

| pKa | 7.2 | 7.3 | Higher fraction unionized at pH 7.4 |

| Protein Binding | ~95% | ~55% | More free drug available for diffusion |

| Half-life | 4-6 hours | 14 hours | Reduced dosing frequency |

Synthetic Pathway: The Young Protocol

The definitive synthesis was established by Young, Wood, and Anderson (American Cyanamid, 1956). It overcomes the challenge of regioselective methylation on the ring nitrogen rather than the sulfur.

Experimental Workflow

-

Thiadiazole Formation: Reaction of hydrazine hydrate with ammonium thiocyanate or carbon disulfide to form the 2-amino-5-mercapto-1,3,4-thiadiazole core.[1]

-

Acetylation: Protection of the exocyclic amine using acetic anhydride.[1]

-

Regioselective Methylation (Critical Step): The acetylated intermediate is treated with methyl iodide (or dimethyl sulfate) in an alkaline medium.[1] The methyl group attaches to the ring nitrogen (N3), stabilizing the thione tautomer.

-

Oxidative Chlorination: The thione/mercapto group is converted to a sulfonyl chloride using gaseous chlorine in aqueous media.[1]

-

Amidation: The sulfonyl chloride reacts with ammonia to yield the final sulfonamide.

Visualization: The Synthetic Logic

Caption: The industrial synthesis pathway highlighting the critical regioselective methylation step (Step 3) that differentiates Methazolamide from its precursor.

The Self-Validating Pharmacokinetic System

A key requirement for high-integrity drug development is a self-validating system —where the drug's physicochemical properties directly predict its biological performance without reliance on "black box" mechanisms.[1]

Mechanism of Action

Methazolamide acts as a reversible, non-competitive inhibitor of Carbonic Anhydrase II (CA-II).[1]

-

Zinc Coordination: The sulfonamide nitrogen (ionized as

) binds directly to the -

Displacement: It displaces the zinc-bound water/hydroxide molecule, preventing the hydration of

to bicarbonate.[1]

The Diffusion Advantage

Because Methazolamide is less bound to plasma proteins (55% vs 95%), the concentration of free drug available for diffusion is significantly higher. Combined with higher lipophilicity, this allows the drug to penetrate the cornea and sclera directly, as well as cross the blood-brain barrier.

Validation Data:

-

Ki (Inhibition Constant): ~14 nM for hCA-II (comparable to Acetazolamide).[1][4][5]

-

Dose Efficiency: 50–100 mg BID/TID (Methazolamide) achieves the same IOP reduction as 250 mg QID (Acetazolamide).[1]

Caption: Comparative pharmacokinetics showing Methazolamide's superior tissue diffusion due to lower protein binding and higher lipophilicity.[1]

References

-

Maren, T. H. (1967).[1] Carbonic anhydrase: chemistry, physiology, and inhibition. Physiological Reviews, 47(4), 595-781.[1] Link[1]

-

Young, R. W., Wood, K. H., Eichler, J. A., Vaughan, J. R., & Anderson, G. W. (1956). The Synthesis of Some 1,3,4-Thiadiazole-2-sulfonamides as Carbonic Anhydrase Inhibitors. Journal of the American Chemical Society, 78(18), 4600–4604. Link[1]

-

PubChem. (n.d.).[1][6] Methazolamide (CID 4100).[1][6][7] National Library of Medicine.[1] Link

-

Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link

-

Maren, T. H., Haywood, J. R., Chapman, S. K., & Zimmerman, T. J. (1977). The pharmacology of methazolamide in relation to the treatment of glaucoma. Investigative Ophthalmology & Visual Science, 16(8), 730-742.[1] Link

Sources

- 1. Methazolamide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. drugs.com [drugs.com]

- 3. pi.bausch.com [pi.bausch.com]

- 4. echemi.com [echemi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Methazolamide | C5H8N4O3S2 | CID 4100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methazolamide - Wikipedia [en.wikipedia.org]

Technical Guide: X-ray Crystallography of 5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide Complexes

Executive Summary

This guide details the structural pharmacology and crystallographic analysis of 5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide derivatives, principally exemplified by the clinical carbonic anhydrase inhibitor (CAI) Methazolamide (MZM) .

While Acetazolamide is the prototype of this class, the N-methyl substitution on the thiadiazole ring (characteristic of Methazolamide) fundamentally alters the lipophilicity and solvent network within the active site without compromising the critical zinc-binding affinity. This guide focuses on the high-resolution structural data of these complexes with Human Carbonic Anhydrase II (hCA II), the primary "off-target" for isoform-selective drug design, and hCA IX, the oncology target.

Key Technical Insight: The "N-methyl" nomenclature in this context refers to the methylation of the thiadiazole ring nitrogen (N3), not the sulfonamide nitrogen. The sulfonamide moiety must remain primary (

Part 1: Structural Pharmacology & Ligand Chemistry

Chemical Identity

The core scaffold is the 1,3,4-thiadiazole ring.[1][2][3] In crystallographic contexts, the ligand is often refined under the code MZM (Methazolamide).

-

IUPAC Name:

-[5-(aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide -

Core Scaffold: 5-amino-1,3,4-thiadiazole-2-sulfonamide.[1][4][5]

-

Critical Feature: The Methyl group at N3 increases lipophilicity (

) compared to Acetazolamide (

The Target: Human Carbonic Anhydrase II (hCA II)

hCA II is the cytosolic, ubiquitous isoform used as the gold standard for structural resolution. It is a highly efficient catalyst (

-

Active Site Architecture: A conical cavity approx. 15 Å deep.[6]

-

Catalytic Center: A

ion coordinated by three histidine residues (His94, His96, His119) in a distorted tetrahedral geometry. The fourth coordination site is occupied by a water molecule/hydroxide ion in the native state, which is displaced by the sulfonamide inhibitor.

Part 2: Crystallographic Data Analysis

The following data summarizes the benchmark crystal structures for Methazolamide (MZM) bound to hCA II. These datasets are critical for validating molecular replacement solutions in novel drug design.

Benchmark PDB Datasets

| Parameter | PDB: 1CIL (Standard) | PDB: 4G0C (Joint X-ray/Neutron) |

| Resolution | 2.00 Å | 1.50 Å (X-ray) / 2.20 Å (Neutron) |

| Space Group | ||

| Unit Cell ( | 42.7, 41.7, 73.0 Å | 42.3, 41.4, 72.4 Å |

| Unit Cell ( | 104.6° | 104.3° |

| R-Factor ( | 0.170 / N/A | 0.160 / 0.190 |

| Ligand Occupancy | 1.00 | 1.00 |

| B-Factor (Ligand) | ~15.0 Ų | ~12.5 Ų |

Note: PDB 4G0C is particularly valuable as the neutron diffraction data explicitly locates hydrogen atoms, confirming the protonation state of the sulfonamide nitrogen upon binding.

Data Interpretation[7][8]

-

Electron Density: The sulfonamide sulfur atom is a strong scatterer. In

difference maps, the sulfur position is usually the first unambiguous feature of the ligand to appear (typically -

Chirality Check: The N-methyl group imposes specific steric constraints. Ensure the refinement dictionary (CIF) correctly defines the geometry of the thiadiazole ring, which can exhibit tautomeric resonance between the amine and imine forms.

Part 3: Mechanism of Action (Binding Mode)

The efficacy of 5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide complexes relies on a "Lock-and-Key" mechanism with specific electronic features.

The Zinc Anchor

The primary sulfonamide group (

-

Deprotonation: Upon entering the active site, the sulfonamide

deprotonates to -

Coordination: The ionized Nitrogen coordinates directly to the

ion (distance -

Geometry: The coordination completes the tetrahedral geometry of the Zinc.[7]

The Gatekeeper Hydrogen Bonds

Two specific residues orient the sulfonamide:

-

Thr199: The backbone

of Thr199 donates a H-bond to one sulfonamide oxygen.[7] The sidechain -

Glu106: Interacts with Thr199 to stabilize the orientation.

The Hydrophobic Interaction (The "N-Methyl" Effect)

The thiadiazole ring sits in a hydrophobic pocket lined by Val121, Leu198, and Phe131 .

-

Differentiation: The N-methyl group of Methazolamide sits in a sub-pocket that tolerates bulkier hydrophobic groups better than the unmethylated Acetazolamide. This interaction is entropically favorable due to the displacement of ordered water molecules from this hydrophobic patch.

Interaction Pathway Diagram

Figure 1: Mechanistic interaction map of Methazolamide within the hCA II active site.[6][8] The N-methyl group engages the hydrophobic pocket while the sulfonamide anchors to the Zinc.

Part 4: Experimental Protocol for Co-Crystallization

To generate high-quality crystals of the complex, the Co-crystallization method is preferred over soaking to ensuring full occupancy and lattice stability, particularly given the lower solubility of the N-methyl derivative compared to simple sulfonamides.

Reagents Preparation

-

Protein Stock: hCA II purified to homogeneity (>98%), concentrated to 10 mg/mL in 50 mM Tris-HCl, pH 8.0. Crucial: Avoid phosphate buffers as phosphate can bind to the Zinc active site.

-

Ligand Stock: Dissolve Methazolamide in 100% DMSO to a concentration of 50 mM.

-

Precipitant: 1.6 M Sodium Citrate, 50 mM Tris-HCl, pH 8.0.[9]

Step-by-Step Workflow

-

Complex Formation:

-

Mix Protein Stock and Ligand Stock at a molar ratio of 1:3 (Protein:Ligand).

-

Incubate on ice for 1 hour. This ensures the inhibitor fully occupies the active site before the lattice forms.

-

Note: Final DMSO concentration should be <5% to prevent denaturation.

-

-

Hanging Drop Setup:

-

Use 24-well VDX plates.

-

Reservoir: Add 500 µL of Precipitant solution.

-

Drop: Mix 2 µL of Protein-Ligand Complex + 2 µL of Reservoir solution on a siliconized cover slide.

-

-

Crystal Growth:

-

Seal with grease and store at 20°C (Room Temp).

-

Crystals typically appear within 3–7 days as prisms.

-

-

Cryo-Protection (Critical for Data Collection):

-

Prepare a solution of Reservoir + 25% (v/v) Glycerol.

-

Quickly pass the crystal through this solution (<10 seconds) before flash-cooling in liquid nitrogen.

-

Crystallography Workflow Diagram

Figure 2: Optimized workflow for obtaining high-resolution X-ray data for hCA II-Methazolamide complexes.

Part 5: Implications for Drug Design (SAR)

Understanding the Methazolamide structure informs the design of next-generation CAIs, particularly for targeting the tumor-associated isoform hCA IX .

-

Tail Approach: The N-methyl group on the thiadiazole ring points towards the "hydrophobic half" of the active site. Extending this position with longer alkyl chains or aryl groups (the "Tail Approach") is a validated strategy to induce isoform selectivity.

-

Water Displacement: The high affinity of Methazolamide is partly entropic. The N-methyl group displaces "unhappy" (high energy) water molecules from the hydrophobic wall. New designs should maximize this water displacement.

-

Isoform Selectivity: hCA IX has a slightly different hydrophobic pocket residue composition compared to hCA II. Modifying the N-methyl substituent to a bulkier group can clash with hCA II residues (like Phe131) while fitting into hCA IX, thereby improving the therapeutic index.

References

-

Aggarwal, M., et al. (2016).[8] Neutron structure of human carbonic anhydrase II in complex with methazolamide: mapping the solvent and hydrogen-bonding patterns of an effective clinical drug. IUCrJ, 3(Pt 5), 319–325.

-

Boriack-Sjodin, P. A., et al. (1998). Structural analysis of inhibitor binding to human carbonic anhydrase II. Protein Science, 7(12), 2483–2489.

-

RCSB Protein Data Bank. (1999). Crystal Structure of Human Carbonic Anhydrase II Complexed with Methazolamide (PDB ID: 1CIL).

-

Supuran, C. T. (2008).[2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. 1,3,4-Thiadiazole-2(3H)-thione, 5-amino- [webbook.nist.gov]

- 4. 5-Amino-1,3,4-thiadiazole-2-sulfonamide hydrochloride | C2H5ClN4O2S2 | CID 12511710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Amino-1,3,4-thiadiazole-2-sulfonamide | 14949-00-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. Crystallography and Its Impact on Carbonic Anhydrase Research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide

Introduction: The Significance of Substituted 1,3,4-Thiadiazole-2-sulfonamides

The 1,3,4-thiadiazole-2-sulfonamide scaffold is a cornerstone in medicinal chemistry, most notably as the structural basis for a class of drugs known as carbonic anhydrase inhibitors.[1][2][3][4] These compounds, including the archetypal drug acetazolamide, are utilized in the management of glaucoma, epilepsy, and as diuretics.[3] The strategic modification of this core structure, such as N-methylation of the sulfonamide group, offers a pathway to modulate the compound's physicochemical properties, target affinity, and pharmacokinetic profile. This guide provides detailed protocols for the synthesis of 5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide, a key intermediate for the development of novel therapeutic agents, from readily available precursors.

The synthetic strategy outlined herein focuses on a two-step process: first, the generation of the core intermediate, 5-amino-1,3,4-thiadiazole-2-sulfonamide, via the deacetylation of acetazolamide. This is followed by the selective N-methylation of the sulfonamide moiety. This approach is favored for its high yield and the commercial availability of the starting material.

PART 1: Synthesis of the Core Intermediate: 5-amino-1,3,4-thiadiazole-2-sulfonamide

The most direct route to the core intermediate is the acidic hydrolysis of the widely available drug, acetazolamide. The acetyl group on the 5-amino position is readily cleaved under reflux in an acidic ethanolic solution.

Causality Behind Experimental Choices:

-

Choice of Acid: Concentrated hydrochloric acid is a strong, non-oxidizing acid that effectively protonates the acetyl group's carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water (present in the concentrated acid) or ethanol, leading to hydrolysis.

-

Solvent System: Ethanol serves as an excellent solvent for acetazolamide and is relatively inert under the reaction conditions. Its high boiling point allows for the reaction to be conducted at an elevated temperature (reflux), thereby increasing the reaction rate.

-

Work-up Procedure: The reaction mixture is neutralized with a saturated sodium bicarbonate solution. This deprotonates the ammonium salt of the product, rendering it less soluble in the aqueous layer and facilitating its extraction into an organic solvent like ethyl acetate. The brine wash removes any remaining inorganic salts and water from the organic layer.

Experimental Protocol 1: Deacetylation of Acetazolamide

Materials:

| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Quantity | Supplier Example |

| Acetazolamide | C4H6N4O3S2 | 222.25 | 5.0 g (22.5 mmol) | Sigma-Aldrich |

| Ethanol (Absolute) | C2H5OH | 46.07 | 50 mL | Fisher Scientific |

| Hydrochloric Acid (Conc.) | HCl | 36.46 | 5.0 mL | VWR |

| Saturated Sodium Bicarbonate | NaHCO3 | 84.01 | As needed | --- |

| Ethyl Acetate | C4H8O2 | 88.11 | 150 mL | --- |

| Anhydrous Sodium Sulfate | Na2SO4 | 142.04 | As needed | --- |

| Brine (Saturated NaCl) | NaCl | 58.44 | 50 mL | --- |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetazolamide (5.0 g, 22.5 mmol) and absolute ethanol (50 mL).

-

Stir the suspension and carefully add concentrated hydrochloric acid (5.0 mL).

-

Heat the reaction mixture to reflux and maintain for 4 hours. The suspension should gradually become a clear solution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.

-

After completion, allow the mixture to cool to room temperature and then evaporate the solvent under reduced pressure.

-

To the resulting residue, slowly add saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 8.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

The product, 5-amino-1,3,4-thiadiazole-2-sulfonamide, can be recrystallized from a water/ethanol mixture to afford a white to off-white solid.[3][5]

Expected Yield: Quantitative (approximately 4.0 g).[5]

Characterization Data (as reported in the literature):

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.05 (s, 2H, SO₂NH₂), 7.80 (s, 2H, NH₂).[5]

-

¹³C NMR (100 MHz, DMSO-d₆): δ 172.19, 158.41.[5]

-

HRMS (ESI⁺): m/z calculated for C₂H₅N₄O₂S₂ [M+H]⁺: 180.9854, Found: 180.9845.[5]

Workflow Diagram: Synthesis of Core Intermediate

Caption: Workflow for the deacetylation of acetazolamide.

PART 2: N-Methylation of the Sulfonamide Group

The selective methylation of the sulfonamide nitrogen in the presence of the 5-amino group requires careful selection of reagents and reaction conditions. A common and effective method for the methylation of sulfonamides is the use of a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a suitable base.

Causality Behind Experimental Choices:

-

Choice of Methylating Agent: Methyl iodide is a highly reactive and effective methylating agent.

-

Choice of Base: Potassium carbonate (K₂CO₃) is a moderately strong base that is sufficient to deprotonate the sulfonamide nitrogen, which is more acidic than the amino group, thus forming the more nucleophilic sulfonamidate anion. This selectivity is key to achieving the desired product.

-

Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) is ideal as it can dissolve the reactants and the intermediate salt, and it does not participate in the reaction.

Experimental Protocol 2: N-Methylation of 5-amino-1,3,4-thiadiazole-2-sulfonamide

Materials:

| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Quantity | Supplier Example |

| 5-amino-1,3,4-thiadiazole-2-sulfonamide | C2H4N4O2S2 | 180.21 | 3.6 g (20.0 mmol) | From Protocol 1 |

| Potassium Carbonate (Anhydrous) | K₂CO₃ | 138.21 | 3.04 g (22.0 mmol) | Sigma-Aldrich |

| Methyl Iodide | CH₃I | 141.94 | 1.37 mL (22.0 mmol) | Alfa Aesar |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 40 mL | Fisher Scientific |

| Deionized Water | H₂O | 18.02 | As needed | --- |

Procedure:

-

In a 100 mL round-bottom flask, dissolve 5-amino-1,3,4-thiadiazole-2-sulfonamide (3.6 g, 20.0 mmol) in DMF (40 mL).

-

Add anhydrous potassium carbonate (3.04 g, 22.0 mmol) to the solution and stir the suspension for 15 minutes at room temperature.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add methyl iodide (1.37 mL, 22.0 mmol) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice-cold deionized water (200 mL).

-

A precipitate will form. Stir for 30 minutes to ensure complete precipitation.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

Dry the product under vacuum to yield 5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide. Further purification can be achieved by recrystallization from an appropriate solvent system if necessary.

Workflow Diagram: N-Methylation

Caption: Workflow for the N-methylation of the sulfonamide.

Self-Validation and In-Process Controls

To ensure the integrity of the synthesis, the following analytical checkpoints are recommended:

-

TLC Monitoring: At each stage, TLC should be used to track the consumption of starting materials and the formation of products. This allows for real-time assessment of reaction progress and can indicate the presence of side products.

-

Spectroscopic Analysis: After each key step, obtaining ¹H NMR and Mass Spectrometry data for the isolated intermediate and final product is crucial for structural confirmation.

-

Melting Point Determination: A sharp melting point for the final product is a good indicator of its purity.

Alternative Synthetic Approaches

While the outlined method is robust, other precursors can be employed to construct the 1,3,4-thiadiazole ring. For instance, thiosemicarbazide can react with carbon disulfide to form 5-amino-1,3,4-thiadiazole-2-thiol.[6] The thiol group can then be oxidized to a sulfonyl chloride, which upon reaction with methylamine would yield the desired product. This alternative route, while more complex, offers flexibility in precursor selection. A patent also describes the synthesis of methazolamide (a related N-methylated compound) from 5-amino-2-mercapto-1,3,4-thiadiazole through a series of steps including methylation, oxidation, and amination.[7]

Conclusion

The protocols detailed in this guide provide a reliable and well-documented pathway for the synthesis of 5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide. By understanding the chemical principles behind each step, researchers can confidently reproduce and, if necessary, adapt these methods for their specific research and development needs in the pursuit of novel therapeutics.

References

-

Ekinci, D., et al. (2011). Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(2), 231-7. [Link]

-

Kaya, M., et al. (2018). Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII. Bioorganic Chemistry, 77, 101-105. [Link]

-

Ahn, C. (2018). Synthesis of N-methyl acetazolamide and N-methyl methazolamide. Scholarship@Claremont. [Link]

-

Barboiu, M., et al. (2011). Salts of 5-amino-2-sulfonamide-1,3,4-thiadiazole, a structural and analog of acetazolamide, show interesting carbonic anhydrase inhibitory properties, diuretic, and anticonvulsant action. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(6), 840-846. [Link]

-

Medicinal Chemistry Lectures Notes. (2015). Synthesis of Methazolamide. Retrieved from [Link]

-

Al-Juboori, A. A., et al. (2018). Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Journal of Global Pharma Technology, 10(10), 384-392. [Link]

- CN1724522A - A kind of preparation method of methazolamide. (2006).

-

Abdulhussein, H. I., & Naser, N. H. (2025). Synthesis of New Acetazolamide Analogues Bearing Thiazole Moiety with Promising Carbonic Anhydrase Inhibitory Activity. Vascular and Endovascular Review, 8(15s), 75-80. [Link]

-

Sławiński, J., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. Biopolymers and Cell, 37(1), 59-67. [Link]

-

Asaad, N., & Yousif, E. (2016). Scheme 1 :Preparation of 5-amino-1, 3, 4-Thiadiazole-2-Thiol Synthesis... ResearchGate. [Link]

-

Taylor & Francis Online. (n.d.). Methazolamide – Knowledge and References. Retrieved from [Link]

Sources

- 1. Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. 5-AMINO-1,3,4-THIADIAZOLE-2-SULFONAMIDE synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives | Journal of Global Pharma Technology [jgpt.co.in]

- 7. CN1724522A - A kind of preparation method of methazolamide - Google Patents [patents.google.com]

Optimization of recrystallization solvents for thiadiazole sulfonamide purification

Application Note & Protocol

Topic: Optimization of Recrystallization Solvents for the Purification of Thiadiazole Sulfonamides

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The purification of active pharmaceutical ingredients (APIs) is a critical step in drug development, directly impacting the safety and efficacy of the final product. Thiadiazole sulfonamides, a prominent class of compounds with diverse pharmacological activities including antibacterial, antitumor, and diuretic properties, often present unique purification challenges.[1] Their molecular structure, which typically incorporates both polar sulfonamide and amino moieties alongside less polar aromatic or heterocyclic rings, complicates the selection of an ideal recrystallization solvent.[2] This application note provides a comprehensive guide to developing and optimizing a robust recrystallization protocol for this class of molecules. It moves beyond a simple list of steps to explain the underlying principles of solvent selection and troubleshooting, empowering researchers to logically address purification challenges and ensure high purity and yield.

The Rationale: Why Solvent Selection is Critical for Thiadiazole Sulfonamides

Recrystallization is a powerful purification technique that relies on the differential solubility of a compound and its impurities in a chosen solvent at varying temperatures.[3][4] The ideal solvent should exhibit high solubility for the target compound at an elevated temperature and low solubility at a lower temperature, while impurities should remain soluble at all temperatures.[5]

The challenge with thiadiazole sulfonamides lies in their dual-nature polarity. The polar sulfonamide group (-SO₂NH₂) and often an amino group (-NH₂) can form strong hydrogen bonds, favoring polar solvents. Conversely, the thiadiazole ring and any associated aromatic substituents are nonpolar, favoring nonpolar solvents.[2] Consequently, a single solvent is often inadequate. This necessitates the use of binary or even ternary solvent systems to achieve the precise polarity needed for effective purification.[6] An improperly chosen solvent can lead to common issues such as low recovery, "oiling out" where the compound separates as a liquid instead of a solid, or co-precipitation of impurities.[5]

Foundational Principles of Solvent Selection

The selection process is a systematic search for a solvent or solvent system that meets the following criteria:

-

High Solubilizing Power at Elevated Temperatures: The solvent must be capable of completely dissolving the crude solid when heated.

-

Low Solubilizing Power at Lower Temperatures: Upon cooling, the solvent's ability to keep the compound in solution must decrease significantly to allow for crystallization and maximize yield.

-

Inertness: The solvent must not react with the thiadiazole sulfonamide.

-

Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.

-

Impurity Solubility: Ideally, impurities should be either completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after filtration).

Data Presentation: Properties of Common Recrystallization Solvents

The following table summarizes key properties of solvents frequently employed in the recrystallization of sulfonamides. This data should serve as a starting point for your screening process.

| Solvent | Boiling Point (°C) | Polarity Index | Dielectric Constant (20°C) | Comments & Suitability for Sulfonamides |

| Water | 100.0 | 10.2 | 80.1 | Good for highly polar compounds. Often used as an anti-solvent with alcohols.[2] |

| Ethanol (95%) | 78.2 | 5.2 | 25.1 | A very common and effective starting point, often in a mixture with water.[2][7] |

| Isopropanol | 82.5 | 4.3 | 19.9 | Excellent choice, particularly in aqueous mixtures (e.g., 70% isopropanol), for many sulfonamides.[5][8] |

| Acetone | 56.5 | 5.1 | 21.0 | A good solvent of intermediate polarity that can be effective for sulfonamides.[2][9] |

| Ethyl Acetate | 77.1 | 4.4 | 6.0 | A less polar option, often used in binary systems with non-polar solvents like hexane.[10] |

| Dichloromethane | 39.8 | 3.1 | 9.1 | Useful for less polar derivatives, often in multi-solvent systems. Volatility is a key advantage. |

| n-Hexane | 68.7 | 0.1 | 1.9 | A non-polar solvent, primarily used as an anti-solvent in combination with a more polar solvent.[10] |

| Acetonitrile | 81.6 | 5.8 | 36.6 | A polar aprotic solvent; can be used in binary mixtures with water.[11] |

Note: Data is compiled from various chemical reference sources. Polarity is a relative measure and can be defined by multiple indices.

Experimental Protocols

Workflow for Recrystallization Optimization

The following diagram illustrates a logical workflow for developing a purification protocol, from initial solvent screening to final product validation.

Caption: A generalized workflow for the recrystallization of thiadiazole sulfonamides.

Protocol 1: Systematic Solvent Screening

This protocol uses a small-scale array to efficiently test multiple solvents.

Methodology:

-

Preparation: Arrange a series of small test tubes. Into each, place approximately 20-30 mg of your crude thiadiazole sulfonamide.

-

Solvent Addition (Cold): To each tube, add the test solvent dropwise at room temperature, swirling after each drop, up to about 0.5 mL. Record whether the compound dissolves readily.

-

Scientist's Note: An ideal solvent will not dissolve the compound at room temperature. If it dissolves completely, that solvent is unsuitable for single-solvent recrystallization but may be a candidate for a multi-solvent system.

-

-

Heating: If the compound is insoluble at room temperature, place the test tube in a hot water or sand bath and bring the solvent to a gentle boil. Continue to add the solvent dropwise until the solid just dissolves.

-

Scientist's Note: Use the minimum amount of hot solvent necessary.[5] This is critical for creating a saturated solution. Note the approximate volume of solvent required. A solvent that requires an excessively large volume may lead to poor recovery.

-

-

Cooling: Remove the tube from the heat and allow it to cool slowly to room temperature. Observe for crystal formation. If no crystals form, gently scratch the inside of the tube with a glass rod just below the liquid surface.[5]

-

Ice Bath: Once at room temperature, place the tube in an ice-water bath for 15-20 minutes.

-

Scientist's Note: This step maximizes the yield by further decreasing the compound's solubility.[5]

-

-

Evaluation: Assess the quantity and quality of the crystals formed. An ideal solvent will produce a significant amount of crystalline solid, leaving a clear mother liquor.

Protocol 2: Single-Solvent Recrystallization (Scale-Up)

Methodology:

-

Dissolution: Place the crude thiadiazole sulfonamide in an appropriately sized Erlenmeyer flask with a stir bar. Add a small portion of the chosen solvent and heat the mixture to its boiling point with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[5]

-

Scientist's Note: Adding too much solvent is the most common cause of low yield.[5] The goal is to create a saturated solution at the solvent's boiling point.

-

-

Decolorization (Optional): If the hot solution is colored by impurities, remove it from the heat source and add a very small amount (spatula tip) of activated charcoal. Re-heat the solution to boiling for 2-3 minutes.[5]

-

Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and flask to prevent the product from crystallizing prematurely in the funnel.[5]

-

Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.

-

Scientist's Note: Slow cooling is essential for the formation of large, well-defined, and pure crystals. Rapid cooling can trap impurities within the crystal lattice.

-

-

Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.[12]

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing soluble impurities.

-

Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 3: Multi-Solvent (Binary) Recrystallization

This technique is used when no single solvent is ideal. It employs a "solvent" in which the compound is highly soluble and an "anti-solvent" in which it is poorly soluble.[13] The two must be miscible.

Methodology:

-

Dissolution: Dissolve the crude thiadiazole sulfonamide in the minimum amount of the "good" solvent (e.g., ethanol, acetone) at room temperature or with gentle heating.

-

Addition of Anti-Solvent: While stirring the solution, slowly add the "anti-solvent" (e.g., water, hexane) dropwise until the solution becomes persistently cloudy or turbid. This point of cloudiness is the saturation point.[13]

-

Scientist's Note: The goal is to approach the saturation point slowly and precisely. Adding the anti-solvent too quickly can cause the compound to "crash out" as an amorphous solid or oil, trapping impurities.

-

-

Re-dissolution: Add a few drops of the "good" solvent back into the cloudy mixture until it just becomes clear again.

-

Crystallization: Cover the flask and allow it to cool slowly and undisturbed. Crystal formation should begin.

-

Isolation and Drying: Follow steps 5-8 from the Single-Solvent Recrystallization protocol, using an ice-cold mixture of the solvent/anti-solvent system for washing the crystals.

Troubleshooting Common Recrystallization Issues

The following decision tree provides a logical path for troubleshooting common problems encountered during recrystallization.

Caption: A decision tree for troubleshooting common recrystallization problems.

References

- Benchchem. (2025).

- Chemistry LibreTexts. (2020). 4.4: Experiment 3 Notes.

- Martin, A., Wu, P. L., & Adjei, A. (n.d.). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed.

- SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.

-

Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., Tkachev, V. V., Schaper, K.-J., & Raevsky, O. A. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 59(12), 4043–4054. [Link]

-

Cysewski, P., & Jeliński, T. (2024). Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach. Polymers in Medicine, 54(1). [Link]

-

Jouyban, A. (2025). Solubility prediction of sulfonamides at various temperatures using a single determination. ResearchGate. [Link]

- Benchchem. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds.

-

PraxiLabs. (2022). Recrystallization Definition, Principle &Purpose. [Link]

-

EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. [Link]

- Weinstock, J. (1957). Sulfonamide purification process.

- Robey, R. J. (1951). Heterocyclic sulfonamides and methods of preparation thereof.

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

-

Pan, F., Zhang, H., Liu, F., Chu, G., & Chen, L. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9045–9055. [Link]

- Benchchem. (2025).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. praxilabs.com [praxilabs.com]

- 4. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Reagents & Solvents [chem.rochester.edu]

- 11. polimery.umw.edu.pl [polimery.umw.edu.pl]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. benchchem.com [benchchem.com]

Preparation of ocular formulations containing 5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide

Application Note: AN-OPH-2026-MTZ Topic: Preparation of Ocular Formulations Containing 5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide (Methazolamide)

Abstract & Introduction

5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide , commonly known as Methazolamide (MTZ) , is a potent Carbonic Anhydrase Inhibitor (CAI). While effective orally for lowering Intraocular Pressure (IOP) in glaucoma, its systemic use is limited by severe side effects, including metabolic acidosis, paresthesia, and renal calculi.

Topical ocular delivery of MTZ is historically challenging due to its physicochemical paradox:

-

Poor Aqueous Solubility: (~1 mg/mL) limits the concentration available in standard eye drops.

-

Moderate Lipophilicity: (LogP ~0.6) is sufficient for corneal permeation but insufficient for formulation stability in aqueous buffers.

This Application Note details two advanced formulation strategies to overcome these barriers:

-

Protocol A: Hydroxypropyl-

-Cyclodextrin (HP- -

Protocol B: Mucoadhesive Chitosan Nanoparticles (Retention Enhancement).

Pre-Formulation Characterization

Before initiating protocols, the active pharmaceutical ingredient (API) must be characterized to ensure formulation compatibility.

| Parameter | Value / Characteristic | Implication for Formulation |

| Chemical Name | 5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide | Active CAI Agent |

| Molecular Weight | 236.28 g/mol | Small molecule; suitable for corneal transport |

| pKa | ~7.30 (Sulfonamide group) | Weak acid. Solubility increases at pH > 7.0, but stability is optimal at pH ~5.[1]0. |

| Solubility | Water: Very slightly solubleAcetone: Slightly solubleDMF: Soluble | Requires co-solvents or complexation for aqueous formulation. |

| Melting Point | 205–206°C | Thermally stable for standard processing (excluding autoclaving). |

Protocol A: HP- -CD Inclusion Complex

Objective: To encapsulate the hydrophobic MTZ molecule within the hydrophilic cavity of Hydroxypropyl-

Mechanism of Action

The HP-

Materials

-

Methazolamide (MTZ) (Micronized)

-

2-Hydroxypropyl-

-Cyclodextrin (HP- -

Hydroxypropyl Methylcellulose (HPMC E4M) (Viscosity enhancer)

-

Milli-Q Water

Step-by-Step Methodology (Co-Evaporation Method)

-

Phase 1: Carrier Preparation

-

Dissolve 10.0 g of HP-

-CD in 50 mL of Milli-Q water. -

Stir at 200 RPM until a clear solution is obtained.

-

-

Phase 2: Drug Incorporation

-

Dissolve 1.0 g of MTZ in 20 mL of Acetone (Class 3 solvent, low toxicity).

-

Note: Using acetone ensures molecular-level dispersion before complexation.

-

-

Phase 3: Complexation

-

Add the MTZ-Acetone solution dropwise to the HP-

-CD aqueous solution under constant stirring (500 RPM) at 25°C. -

Continue stirring for 24 hours in an open vessel (fume hood) to allow the acetone to evaporate completely.

-

-

Phase 4: Polymer Stabilization

-

Add 0.1% (w/v) HPMC to the solution.[2] HPMC acts as a ternary component, bridging the CD complex and improving stability constant (

).

-

-

Phase 5: Isolation

-

Filter the solution through a 0.45

m membrane to remove uncomplexed drug. -

Lyophilize (Freeze-dry) the filtrate:

-

Freezing: -40°C for 4 hours.

-

Primary Drying: -10°C at 0.1 mbar for 24 hours.

-

Secondary Drying: 25°C for 6 hours.

-

-

-

Reconstitution: The resulting powder can be reconstituted in isotonic phosphate buffer (pH 7.4) to yield a 1% MTZ ophthalmic solution .

Protocol B: Mucoadhesive Chitosan Nanoparticles

Objective: To create positively charged nanoparticles that adhere to the negatively charged corneal mucin, prolonging residence time and reducing drainage.

Visual Workflow: Ionic Gelation

Figure 1: Workflow for the preparation of Methazolamide-loaded Chitosan Nanoparticles via Modified Ionic Gelation.

Materials

-

Low Molecular Weight Chitosan (LMW-CS) (Deacetylation > 75%)

-

Sodium Tripolyphosphate (TPP)

-

Glacial Acetic Acid

-

Tween 80 (Surfactant)

Step-by-Step Methodology

-

Preparation of Chitosan Phase (Phase A):

-

Dissolve 100 mg LMW-Chitosan in 20 mL of 1% (v/v) aqueous acetic acid.

-

Stir overnight to ensure complete dissolution.

-

Adjust pH to 4.5–5.0 using 1M NaOH (Critical: Chitosan precipitates at pH > 6.5, but MTZ is unstable in very acidic conditions. pH 5.0 is the compromise).

-

Add 0.5% (w/v) Tween 80 to prevent particle aggregation.

-

-

Drug Loading:

-

Dissolve 20 mg MTZ in 2 mL Acetone.

-

Add the MTZ solution dropwise to Phase A under magnetic stirring (1000 RPM).

-

-

Ionic Gelation (Crosslinking):

-

Prepare a 1 mg/mL TPP aqueous solution .

-

Add TPP solution dropwise to the Chitosan/MTZ mixture.

-

Ratio: Maintain a Chitosan:TPP mass ratio of 3:1 .

-

Observation: The solution will turn opalescent (Tyndall effect), indicating nanoparticle formation.

-

-

Harvesting:

-

Stir for 30 minutes to harden particles.

-

Centrifuge at 15,000 RPM for 30 minutes at 4°C.

-

Discard supernatant (free drug) and resuspend the pellet in isotonic buffer (pH 7.4).

-

Quality Control & Validation

Every batch must pass the following QC criteria before biological testing.

| Test | Methodology | Acceptance Criteria |

| Particle Size | Dynamic Light Scattering (DLS) | < 250 nm (for corneal penetration) |

| Polydispersity Index (PDI) | DLS | < 0.3 (Monodisperse) |

| Zeta Potential | Electrophoretic Mobility | +20 to +35 mV (Ensures mucoadhesion) |

| Entrapment Efficiency (EE%) | UV-Vis Spectrophotometry (254 nm) of supernatant | > 60% |

| pH | Potentiometry | 6.5 – 7.4 (Buffered) |

Calculation for Entrapment Efficiency:

Biological Mechanism & Efficacy[6][10][11]

The efficacy of the formulation relies on the inhibition of Carbonic Anhydrase (CA-II) in the ciliary body.

Figure 2: Pharmacological pathway of topical Methazolamide reducing Intraocular Pressure.

References

-

Gudmundsdottir, F. et al. (2000). Methazolamide 1% in cyclodextrin solution lowers IOP in human ocular hypertension. Investigative Ophthalmology & Visual Science. Link

-

Fathalla, Z. et al. (2017). Formulation and evaluation of methazolamide-loaded biodegradable nanoparticles for ocular delivery. Journal of Drug Delivery Science and Technology. Link

-

Loftsson, T. & Jarvinen, T. (1999). Cyclodextrins in ophthalmic drug delivery. Advanced Drug Delivery Reviews. Link

-

PubChem. (n.d.).[10] 5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide (Methazolamide) Compound Summary. National Library of Medicine. Link

-

Maren, T. H. (1995).[2] Carbonic anhydrase: chemistry, physiology, and inhibition. Physiological Reviews. Link

Sources

- 1. Preformulation study of methazolamide for topical ophthalmic delivery: physicochemical properties and degradation kinetics in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iris.landsbokasafn.is [iris.landsbokasafn.is]

- 3. Methazolamide 1% in cyclodextrin solution lowers IOP in human ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US6214381B1 - Methazolamide composition and method of use - Google Patents [patents.google.com]

- 5. pdf.hres.ca [pdf.hres.ca]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Cyclodextrin solubilization of carbonic anhydrase inhibitor drugs: formulation of dorzolamide eye drop microparticle suspension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5-Amino-1,3,4-thiadiazole-2-sulfonamide hydrochloride | C2H5ClN4O2S2 | CID 12511710 - PubChem [pubchem.ncbi.nlm.nih.gov]

Mass spectrometry fragmentation patterns of 5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide

Application Note: Structural Elucidation and Fragmentation Dynamics of 5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide via ESI-MS/MS

Executive Summary

This application note details the mass spectrometric characterization of 5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide , a critical structural analog often encountered in the synthesis and degradation profiling of carbonic anhydrase inhibitors (e.g., Methazolamide).

Understanding the fragmentation of this molecule is essential for:

-

Impurity Profiling: Distinguishing it from des-methyl or ring-opened degradation products.

-

Metabolite Identification: Tracking demethylation or deamination pathways in ADME studies.

-

Forensic/QC Analysis: Verifying synthetic integrity in drug development.

This guide moves beyond simple spectral listing, offering a mechanistic derivation of fragmentation pathways grounded in electrospray ionization (ESI) dynamics.[1][2]

Chemical Context & Properties

| Property | Value | Notes |

| Formula | C₃H₆N₄O₂S₂ | Heterocyclic sulfonamide |

| Monoisotopic Mass | 194.00 Da | Based on ³²S, ¹²C, ¹⁴N |

| [M+H]⁺ | 195.01 Da | ESI Positive Mode (Dominant) |

| [M-H]⁻ | 193.00 Da | ESI Negative Mode (Acidic Sulfonamide H) |

| Key Moieties | 1,3,4-Thiadiazole Ring | High stability, prone to N₂ extrusion |

| Sulfonamide (-SO₂NH-) | Prone to SO₂ loss (rearrangement) | |

| Primary Amine (-NH₂) | Protonation site |

Experimental Protocol: LC-MS/MS Workflow

To replicate these results, the following validated protocol is recommended. This workflow ensures optimal ionization and separation from matrix interferences.

Sample Preparation

-

Stock Solution: Dissolve 1 mg of analyte in 1 mL DMSO (1000 ppm).

-

Working Solution: Dilute to 1 µg/mL (1 ppm) in 50:50 Methanol:Water + 0.1% Formic Acid.

-

Why Formic Acid? The primary amine at position 5 requires acidic conditions to ensure efficient protonation ([M+H]⁺) in positive mode.

-

LC Conditions (Reverse Phase)

-

Column: C18 Charged Surface Hybrid (CSH), 2.1 x 100 mm, 1.7 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

-

Gradient: 5% B to 95% B over 10 minutes.

MS Parameters (Q-TOF / Orbitrap)

-

Capillary Voltage: 3.5 kV (+), 2.5 kV (-).

-

Cone Voltage: 30 V (Optimized to prevent in-source fragmentation).

-

Collision Energy (CE): Ramped 15–35 eV (To observe both labile and stable fragments).

Fragmentation Dynamics & Mechanistic Insight

The fragmentation of 5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide is governed by three competitive pathways: Sulfonamide Rearrangement , Inductive Cleavage , and Ring Fission .

Pathway A: The Sulfonamide Rearrangement (Loss of SO₂)

A hallmark of sulfonamide mass spectrometry is the extrusion of sulfur dioxide (SO₂).[5] Unlike simple bond cleavage, this is often a rearrangement where the sulfonamide nitrogen (bearing the methyl group) attacks the thiadiazole ring ipso-carbon, expelling SO₂.

-

Transition: m/z 195 ([M+H]⁺) → m/z 131

-

Mechanism: [R-SO₂-NHMe]⁺ → [R-NHMe]⁺ + SO₂ (Neutral Loss 64 Da).

-

Resulting Ion: 5-amino-2-(methylamino)-1,3,4-thiadiazole.

Pathway B: Sulfonamide Cleavage (S-N Bond Break)

Direct inductive cleavage of the S-N bond results in the loss of the methylamine moiety.

-

Transition: m/z 195 → m/z 164

-

Mechanism: Heterolytic cleavage yielding the sulfonyl cation.

-

Neutral Loss: Methylamine (CH₃NH₂, 31 Da).

-

Significance: High abundance of m/z 164 indicates the integrity of the sulfonyl-thiadiazole connection.

Pathway C: Thiadiazole Ring Fission

At higher collision energies (>30 eV), the stable thiadiazole ring fragments. This typically involves the loss of N₂ or HCN.

-

From m/z 131 (Daughter):

-

Loss of HCN (27 Da) → m/z 104.

-

Loss of N₂ (28 Da) → m/z 103 (Thio-isocyanates).

-

Visualizing the Fragmentation Tree

The following diagram maps the precursor ion to its critical product ions. This "family tree" of ions is used for spectral matching in software like MassLynx or Xcalibur.

Figure 1: ESI(+) Fragmentation pathway of 5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide. The green node represents the diagnostic SO₂-loss rearrangement characteristic of sulfonamides.

Detailed Experimental Protocol (Method File)

To ensure reproducibility across different labs, the following detailed method parameters are provided.

Diagram: The Analytical Workflow

Figure 2: Step-by-step analytical workflow for the identification of the target sulfonamide.

Critical Control Points (CCPs)

-

pH Control: The mobile phase must be acidic (pH < 3). At neutral pH, the sulfonamide moiety (pKa ~9-10) and the amine (pKa ~2-3 for thiadiazole amines) can lead to mixed ionization states, reducing sensitivity.

-

Cone Voltage: Set too high (>50V), in-source fragmentation will mimic the MS/MS spectrum, causing the loss of the precursor ion (m/z 195) before selection.

-

Isomer Differentiation: This molecule is isomeric with N-methyl-5-amino-1,3,4-thiadiazole-2-sulfonamide (methyl on the ring nitrogen). The fragmentation pattern (specifically the ratio of m/z 131 to m/z 164) distinguishes them. The N-methyl sulfonamide favors the SO₂ loss (m/z 131) more strongly than the ring-methylated isomer.

References

-

Holčapek, M., et al. (2003). "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry. Link

- Relevance: Establishes the fundamental mechanism for SO₂ extrusion in sulfonamides via rearrangement.

-

Thevis, M., et al. (2008). "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement." Journal of Mass Spectrometry. Link

- Relevance: Provides the mechanistic basis for distinguishing between simple cleavage and rearrangement ions in sulfonamide deriv

-

PubChem Compound Summary. (2024). "5-Amino-1,3,4-thiadiazole-2-sulfonamide."[6][7] National Center for Biotechnology Information. Link

- Relevance: Source for physicochemical properties and structural valid

-

NIST Mass Spectrometry Data Center. (2023). "1,3,4-Thiadiazole-2(3H)-thione, 5-amino-."[7][8] Link

- Relevance: Reference spectra for the thiadiazole core fragment

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 5. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-Amino-1,3,4-thiadiazole-2-sulfonamide hydrochloride | C2H5ClN4O2S2 | CID 12511710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. 1,3,4-Thiadiazole-2(3H)-thione, 5-amino- [webbook.nist.gov]

Procedures for N-methylation of 5-amino-1,3,4-thiadiazole-2-sulfonamide

An Application Guide to the Synthesis of N-Methylated 5-amino-1,3,4-thiadiazole-2-sulfonamide Derivatives

Authored by a Senior Application Scientist

Abstract

This technical guide provides detailed procedures and scientific rationale for the N-methylation of 5-amino-1,3,4-thiadiazole-2-sulfonamide. This compound, the deacetylated analog of the carbonic anhydrase inhibitor acetazolamide, presents multiple potential sites for methylation, making regioselectivity a critical challenge. This document explores the chemical principles governing the reaction, outlines two distinct protocols for achieving N-methylation, and details the necessary analytical techniques for product validation. The content is designed for researchers, medicinal chemists, and drug development professionals seeking to synthesize specific N-methylated isomers for pharmacological and biological investigation.

Introduction: Significance and Context

5-amino-1,3,4-thiadiazole-2-sulfonamide is a foundational scaffold in medicinal chemistry, most notably as the core of acetazolamide, a widely used diuretic and treatment for glaucoma[1]. The introduction of a methyl group to one of its nitrogen atoms can profoundly alter its pharmacological properties. For instance, N-methylation of the closely related acetazolamide can either abolish its primary biological activity or create analogs with new therapeutic potential.

Specifically, methylation at the sulfonamide moiety to produce N-methylacetazolamide results in a compound that loses its ability to inhibit carbonic anhydrase, making it a valuable negative control in physiological studies to distinguish between carbonic anhydrase-dependent and independent effects of the parent drug[2][3]. Conversely, methylation at a ring nitrogen is a key feature of Methazolamide, another potent carbonic anhydrase inhibitor with distinct pharmacokinetic properties, such as greater lipid solubility and a longer half-life compared to acetazolamide[4]. The synthesis of these methylated derivatives is crucial for structure-activity relationship (SAR) studies and for developing a deeper understanding of drug mechanisms[5].

This guide focuses on providing robust and replicable protocols for the selective N-methylation of the 5-amino-1,3,4-thiadiazole-2-sulfonamide core.

Scientific Principles and Mechanistic Rationale

Substrate Reactivity and Regioselectivity

The primary challenge in the N-methylation of 5-amino-1,3,4-thiadiazole-2-sulfonamide is controlling the site of methylation. The molecule possesses three distinct types of nitrogen atoms, each with potential for alkylation:

-

The 5-Amino Group (-NH₂): This exocyclic amine is a primary nucleophile. It is generally considered the most basic and nucleophilic site, making it a likely target for methylation under neutral or mildly basic conditions.

-

The Sulfonamide Group (-SO₂NH₂): The protons on the sulfonamide nitrogen are acidic. In the presence of a sufficiently strong base, this group is deprotonated to form a highly nucleophilic sulfonamide anion. Methylation at this site yields N-methylsulfonamides.

-

The Ring Nitrogens (N-3 and N-4): The heterocyclic nitrogens of the thiadiazole ring can also be alkylated, leading to the formation of a quaternary ammonium salt or, following a rearrangement, a methylated ring system as seen in methazolamide[4].

The final product distribution is dictated by a careful interplay of reaction conditions:

-

Basicity: A weak base may only activate the 5-amino group, whereas a strong base (e.g., NaH, K₂CO₃) will deprotonate the sulfonamide, directing methylation to that site.

-

Methylating Agent: "Hard" methylating agents like dimethyl sulfate tend to react at the site of highest charge density (e.g., the sulfonamide anion), while "soft" agents like methyl iodide may favor the more nucleophilic amino group. Hazardous but effective reagents like diazomethane or its safer alternative, trimethylsilyldiazomethane (TMS-diazomethane), are particularly effective for methylating acidic protons on sulfonamides and carboxylic acids[6][7][8].

-

Protecting Groups: To achieve unambiguous regioselectivity, a protection strategy is often the most reliable approach. Acetylation of the 5-amino group (forming acetazolamide) effectively blocks its nucleophilicity, thereby directing subsequent methylation to either the sulfonamide or ring nitrogens[9].

Workflow for Synthesis and Validation

The overall process for synthesizing and validating the target compound follows a logical sequence of synthesis, purification, and characterization.

Sources

- 1. Acetazolamide - Wikipedia [en.wikipedia.org]

- 2. The noncarbonic anhydrase inhibiting acetazolamide analog N-methylacetazolamide reduces the hypercapnic, but not hypoxic, ventilatory response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The noncarbonic anhydrase inhibiting acetazolamide analog N-methylacetazolamide reduces the hypercapnic, but not hypoxic, ventilatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methazolamide: The Definitive Guide To Uses, Mechanism, Side Effects & API Sourcing [octagonchem.com]

- 5. "Synthesis of N-methyl acetazolamide and N-methyl methazolamide" by Christopher Ahn [scholarship.claremont.edu]

- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 7. researchgate.net [researchgate.net]

- 8. Trimethylsilyldiazomethane - Wikipedia [en.wikipedia.org]

- 9. 5-AMINO-1,3,4-THIADIAZOLE-2-SULFONAMIDE synthesis - chemicalbook [chemicalbook.com]

Application Note & Protocol: A Framework for Establishing Dosage and Administration of 5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide in Murine Models

Introduction: A Systematic Approach for a Novel Sulfonamide

5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide is a heterocyclic sulfonamide derivative. Members of this chemical class are known to interact with critical physiological pathways, most notably as inhibitors of carbonic anhydrase (CA) enzymes.[1][2] The parent compound, 5-amino-1,3,4-thiadiazole-2-sulfonamide, is a known structural analog of the clinically used drug acetazolamide.[3] Given its structure, 5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide holds potential for investigation in therapeutic areas where modulation of carbonic anhydrase or related pathways is desirable, such as glaucoma, epilepsy, or certain metabolic conditions.[1][3]

Currently, specific, peer-reviewed data on the in vivo dosage and administration of 5-amino-N-methyl-1,3,4-thiadiazole-2-sulfonamide in murine models is not widely published. This document provides researchers, scientists, and drug development professionals with a comprehensive framework to systematically determine the appropriate dosage, administration route, and vehicle for this compound. The protocols herein are based on established principles of preclinical toxicology, drawing from guidelines for acute toxicity testing and data from structurally related, well-characterized sulfonamides like acetazolamide and methazolamide.[4][5][6][7][8]

The primary objective is to empower researchers to conduct foundational dose-range finding (DRF) studies to establish the Maximum Tolerated Dose (MTD), which is the essential first step for designing subsequent, robust efficacy studies.[9][10]

Pre-formulation and Vehicle Selection: The Foundation of In Vivo Success

The success of any in vivo study hinges on the appropriate preparation and solubilization of the test article. Poorly soluble compounds present significant challenges, and the choice of vehicle is critical for ensuring accurate dosing and avoiding confounding toxicity from the vehicle itself.[11][12][13]

Causality Behind Vehicle Choice

The ideal vehicle should solubilize the compound at the required concentration, be non-toxic at the administered volume, and be compatible with the chosen route of administration.[14] Given that novel sulfonamides often exhibit low aqueous solubility, a tiered approach to vehicle screening is recommended.[15]

Recommended Vehicle Screening Protocol

-

Tier 1 (Aqueous Solutions): Attempt to dissolve the compound in standard aqueous vehicles like sterile 0.9% Sodium Chloride (Saline) or Phosphate-Buffered Saline (PBS). These are the safest and preferred options if solubility permits.[11][13]

-

Tier 2 (Co-solvents & Surfactants): If aqueous solubility is insufficient, evaluate co-solvent systems. A common starting point is a mixture of Dimethyl sulfoxide (DMSO) and an aqueous carrier.

-

Tier 3 (Complex Formulations): For highly insoluble compounds, consider vehicles like Polyethylene glycol (PEG-400), or aqueous suspensions using agents like 0.5% Carboxymethylcellulose (CMC).[11][12][13]

Table 1: Properties of Common Preclinical Vehicles for Murine Studies

| Vehicle | Composition | Route Suitability | Advantages | Disadvantages & Cautions |

| Saline | 0.9% NaCl in sterile water | PO, IP, IV, SC | Isotonic, non-toxic, well-tolerated.[14] | Poor solvent for hydrophobic compounds. |

| PBS | Phosphate-Buffered Saline | PO, IP, IV, SC | Isotonic, buffered pH, non-toxic.[14] | Poor solvent for hydrophobic compounds. |

| DMSO/Saline | 5-10% DMSO in Saline | PO, IP | Good solubilizing power for many compounds.[14] | Can cause local irritation and systemic toxicity at >10%.[11][13] Must run a vehicle-only control group. |

| PEG-400 | Polyethylene glycol 400 | PO, IP | Solubilizes a wide range of compounds. | Can be viscous and may cause neurotoxicity at higher doses.[11][12] |

| CMC Suspension | 0.5% (w/v) Carboxymethylcellulose in water | PO | Good for oral administration of insoluble compounds. | Forms a suspension, not a true solution; requires constant agitation for dose uniformity. Not suitable for IV/IP.[11] |

Core Directive: Protocol for Dose-Range Finding (DRF) Study

The cornerstone of establishing a dosing regimen is the DRF study, designed to identify the Maximum Tolerated Dose (MTD).[9] The MTD is defined as the highest dose that does not cause unacceptable toxicity or more than a 10% reduction in body weight over the observation period.[16] This protocol is adapted from established OECD guidelines for acute oral toxicity.[17][18][19][20]

Experimental Design

-

Animal Model: C57BL/6 or Swiss Webster mice are commonly used strains.[4][5] Use healthy, young adult animals (e.g., 8-12 weeks old).

-

Group Size: A minimum of 3-5 mice per dose group is recommended for initial range-finding.[17]

-

Dose Selection:

-

Starting Dose: In the absence of data, a conservative starting dose is 10 mg/kg. For sulfonamides, guidance can be taken from related compounds. Acetazolamide has been administered to mice at doses ranging from 40 mg/kg to 250 mg/kg.[5][7][21] A starting dose of 25 mg/kg is a scientifically grounded choice.

-

Dose Escalation: Employ a dose escalation scheme, such as a modified Fibonacci sequence (e.g., 25, 50, 100, 200, 400 mg/kg). This allows for efficient exploration of the dose-response curve.

-

-

Administration Route: Intraperitoneal (IP) injection is a common route for initial studies due to rapid absorption. Oral gavage (PO) is also highly relevant for translatability. This protocol will detail the IP route.

-

Controls: A vehicle-only control group is mandatory.

Step-by-Step Protocol for IP Administration

-